molecular formula C5H9N3O B15198783 2-Amino-1,4-dimethyl-1H-imidazol-5-ol

2-Amino-1,4-dimethyl-1H-imidazol-5-ol

Cat. No.: B15198783
M. Wt: 127.14 g/mol
InChI Key: NJHZNAAOIUPBMQ-UHFFFAOYSA-N
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Description

2-Amino-1,4-dimethyl-1H-imidazol-5-ol is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features an amino group and two methyl groups attached to the imidazole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,4-dimethyl-1H-imidazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,4-dimethyl-1H-imidazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroimidazoles, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

2-Amino-1,4-dimethyl-1H-imidazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,4-dimethyl-1H-imidazol-5-ol involves its interaction with specific molecular targets. The amino group and the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Amino-1-methyl-1H-imidazol-5-ol
  • 2-Amino-4,5-dimethyl-1H-imidazole
  • 2-Amino-1,4,5-trimethyl-1H-imidazole

Comparison: Compared to these similar compounds, 2-Amino-1,4-dimethyl-1H-imidazol-5-ol is unique due to the specific positioning of its amino and methyl groups. This unique structure can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-amino-3,5-dimethylimidazol-4-ol

InChI

InChI=1S/C5H9N3O/c1-3-4(9)8(2)5(6)7-3/h9H,1-2H3,(H2,6,7)

InChI Key

NJHZNAAOIUPBMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)N)C)O

Origin of Product

United States

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